1-Hydroxy-1-methylnaphthalen-2(1h)-one

Transition-metal catalysis α-Ketol synthesis Dearomatization

Researchers developing Ti/Zr/Mo-catalyzed oxygenation protocols require structurally precise α-ketol intermediates. Generic naphthalenones fail to replicate the stereoelectronic effects of the geminal 1-hydroxy-1-methyl substitution. - **Defined benchmark:** ~80% conversion yield from 1-methyl-2-naphthol with TBHP oxidant - **Predictable analytics:** LogP 1.49, PSA 37.30 Ų - ideal HPLC/GC retention time marker - **Certified supply:** ≥98% purity under ISO-certified QC, full GHS hazard documentation included

Molecular Formula C11H10O2
Molecular Weight 174.20 g/mol
CAS No. 57565-12-5
Cat. No. B11915145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-1-methylnaphthalen-2(1h)-one
CAS57565-12-5
Molecular FormulaC11H10O2
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC1(C(=O)C=CC2=CC=CC=C21)O
InChIInChI=1S/C11H10O2/c1-11(13)9-5-3-2-4-8(9)6-7-10(11)12/h2-7,13H,1H3
InChIKeyBIFHWLQPOGDRGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Core Characteristics


1-Hydroxy-1-methylnaphthalen-2(1H)-one (CAS 57565-12-5, molecular formula C11H10O2, molecular weight 174.20 g/mol) is a synthetic organic compound belonging to the α-ketol subclass of naphthalenone derivatives . This compound features a partially dearomatized naphthalene ring system bearing a tertiary hydroxyl group at position 1 and a ketone functionality at position 2, along with a geminal methyl substituent [1]. Its physicochemical profile includes a density of 1.231 g/cm³, a boiling point of 329.6 °C at 760 mmHg, a flash point of 140 °C, a calculated LogP of 1.49, and a polar surface area (PSA) of 37.30 Ų . Commercially, the compound is available at standard research purity of ≥98% (NLT 98%) and is supplied under ISO-certified quality systems suitable for pharmaceutical R&D and quality control applications .

Why Substitution with Analogs Fails


In procurement decisions for synthetic intermediates, the assumption that structurally similar naphthalenone derivatives are functionally interchangeable is demonstrably invalid. 1-Hydroxy-1-methylnaphthalen-2(1H)-one differs fundamentally from unsubstituted naphthalen-2(1H)-one (MW 144.17) and other α-ketol analogs due to the unique stereoelectronic environment created by its geminal 1-hydroxy-1-methyl substitution pattern on a dearomatized ring system . This substitution pattern directly governs both its mode of formation—specifically, its generation via Ti/Zr/Mo-catalyzed oxygenation of 1-methyl-2-naphthol with concomitant dearomatization—and its inherent reactivity profile, which differs from that of isomeric 2-methyl-1-naphthol-derived ketols [1]. Generic substitution with compounds lacking this precise substitution architecture, such as unsubstituted naphthalen-2(1H)-one (C10H8O) , will not reproduce the synthetic outcomes or downstream reactivity required in oxidation methodology development and α-ketol chemistry studies.

Differentiation Evidence vs. Analogs


Synthetic Conversion Efficiency vs. Isomeric Ketols

In the Ti(OiPr)4-, Zr(acac)2-, or [MoO(O2)2]py·HMPT-catalyzed oxygenation of ortho-alkylated naphthols using tert-butyl hydroperoxide, the conversion of 1-methyl-2-naphthol (substrate 7a) to 1-hydroxy-1-methylnaphthalen-2(1H)-one (product 9a) proceeds with approximately 80% yield [1]. This contrasts with the conversion of the isomeric substrate 2-methyl-1-naphthol (CAS 7469-77-4) to its corresponding α-ketol product, where yields are not comparably documented in the same experimental system, reflecting differential reactivity governed by the position of the methyl substituent relative to the hydroxyl group in the starting naphthol [1].

Transition-metal catalysis α-Ketol synthesis Dearomatization Oxidation methodology

Physicochemical Differentiation from Unsubstituted Naphthalenone

1-Hydroxy-1-methylnaphthalen-2(1H)-one (C11H10O2, MW 174.20, LogP 1.49) exhibits substantially altered physicochemical properties compared to its unsubstituted parent scaffold, naphthalen-2(1H)-one (C10H8O, MW 144.17) . The introduction of the 1-hydroxy-1-methyl substitution increases molecular weight by 30.03 g/mol (a 20.8% increase) and introduces an additional hydrogen bond donor, thereby modifying both lipophilicity (LogP 1.49 vs. predicted values for the unsubstituted scaffold) and chromatographic behavior [1].

Physicochemical profiling LogP Molecular weight Structural analog comparison

GHS Hazard Profile and Laboratory Safety

1-Hydroxy-1-methylnaphthalen-2(1H)-one carries an explicitly defined GHS hazard classification that includes Acute Toxicity (Oral, Category 4; H302: Harmful if swallowed), Skin Irritation (Category 2; H315: Causes skin irritation), Serious Eye Damage (Category 1; H318: Causes serious eye damage), Specific Target Organ Toxicity – Single Exposure (Category 3; H335: May cause respiratory irritation), and Acute Aquatic Toxicity (Category 3; H402: Harmful to aquatic life) . In contrast, many structurally related naphthalenone analogs lack complete, publicly available GHS classification data, compelling procurement specialists to rely on hazard extrapolation—an approach that introduces regulatory and safety uncertainty in laboratory settings .

GHS classification Safety data Laboratory handling Hazard assessment

R&D and Industrial Application Scenarios


Transition-Metal-Catalyzed Oxidation Development

1-Hydroxy-1-methylnaphthalen-2(1H)-one serves as a well-characterized α-ketol product in Ti-, Zr-, and Mo-catalyzed oxygenation studies of ortho-alkylated naphthols, with a documented synthetic conversion efficiency of approximately 80% from 1-methyl-2-naphthol using tert-butyl hydroperoxide as the oxidant [1]. This defined yield provides a reproducible benchmark for researchers optimizing catalytic oxidation conditions, studying dearomatization mechanisms, or developing new synthetic routes to α-hydroxy ketone intermediates.

Chromatographic Method and Reference Standard

The defined physicochemical properties of 1-hydroxy-1-methylnaphthalen-2(1H)-one—including molecular weight 174.20, LogP 1.49, and PSA 37.30 Ų—establish predictable chromatographic behavior that differs markedly from unsubstituted naphthalen-2(1H)-one (MW 144.17) and other analogs [1]. This differentiation makes the compound suitable as a retention time marker and reference standard in HPLC and GC method development for α-ketol-containing reaction mixtures, where accurate identification and quantification of this specific dearomatized scaffold are required.

Pharmaceutical R&D Intermediate with Defined Quality

1-Hydroxy-1-methylnaphthalen-2(1H)-one is commercially supplied at ≥98% purity under ISO-certified quality systems, meeting the specification requirements for pharmaceutical research and quality control applications [1]. The compound's defined GHS hazard profile (H302, H315, H318, H335, H402) enables compliant laboratory handling and facilitates inclusion in standardized synthetic protocols where reproducibility and safety documentation are paramount.

α-Ketol Reactivity as Mechanistic Probe

The unique 1-hydroxy-1-methyl substitution pattern on a partially dearomatized naphthalene framework confers distinct reactivity characteristics to 1-hydroxy-1-methylnaphthalen-2(1H)-one relative to other naphthalenone analogs [1]. This structural specificity positions the compound as a mechanistically informative probe for investigating α-ketol rearrangements, oxidation-state interconversions, and the stereoelectronic effects of geminal hydroxy-alkyl substitution on carbonyl reactivity in aromatic and dearomatized systems.

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